1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE

Fragment-based drug discovery Cyclobutane functionalization Reductive amination

This compound uniquely combines a validated PROTAC linker core with a pre-installed 4-hydroxy-3-nitrophenyl pharmacophore for COMT inhibition. Its ketone handle enables chemoselective conjugation orthogonal to phenol/nitrile groups, while the nitrile acts as a permeability-enhancing carboxylic acid bioisostere (~3.4 logD gain). Eliminates one synthetic step vs. sequential assembly. Store at 2–8°C under inert atmosphere. Ideal for targeted protein degradation, CNS fragment screening, and nitrile bioisostere SAR campaigns.

Molecular Formula C11H8N2O4
Molecular Weight 232.19 g/mol
Cat. No. B8068276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE
Molecular FormulaC11H8N2O4
Molecular Weight232.19 g/mol
Structural Identifiers
SMILESC1C(=O)CC1(C#N)C2=CC(=C(C=C2)O)[N+](=O)[O-]
InChIInChI=1S/C11H8N2O4/c12-6-11(4-8(14)5-11)7-1-2-10(15)9(3-7)13(16)17/h1-3,15H,4-5H2
InChIKeyFVVRTAQEXWOJPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxy-3-nitrophenyl)-3-oxocyclobutanecarbonitrile (CAS 2228245-13-2): A Dual-Functional Cyclobutane Building Block for PROTAC Design and CNS-Targeted Fragment Libraries


1-(4-Hydroxy-3-nitrophenyl)-3-oxocyclobutanecarbonitrile (CAS 2228245-13-2) is a cyclobutane-based small molecule (C₁₁H₈N₂O₄, MW 232.19 g/mol) that integrates a 3-oxocyclobutanecarbonitrile scaffold with a 4-hydroxy-3-nitrophenyl substituent . The 3-oxocyclobutanecarbonitrile core is an established PROTAC (PROteolysis TArgeting Chimera) linker precursor , while the 4-hydroxy-3-nitrophenyl motif is recognized in patent literature as a pharmacophoric element for catechol-O-methyltransferase (COMT) inhibition . This dual functionality distinguishes the compound from simpler cyclobutane building blocks that lack either the nitrophenyl targeting moiety or the ketone-derived synthetic handle, positioning it as a strategic intermediate for bifunctional degrader synthesis and CNS-oriented fragment-based drug discovery.

Why 1-(4-Hydroxy-3-nitrophenyl)-3-oxocyclobutanecarbonitrile Cannot Be Replaced by Common Cyclobutane Analogs in Integrated Synthesis Workflows


Generic substitution with either 3-oxocyclobutanecarbonitrile (CAS 20249-16-5) or 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile (CAS 1314744-44-9) fails because neither analog simultaneously provides the ketone-derived synthetic versatility and the 4-hydroxy-3-nitrophenyl targeting functionality within a single intermediate. The unsubstituted 3-oxocyclobutanecarbonitrile (MW 95.10, XLogP −0.6, 0 HBD) lacks the aryl ring system required for hydrophobic binding pocket engagement in COMT or kinase targets [1], while the non-oxo analog 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile (MW 218.21, lacks the 3-oxo group) is devoid of the ketone handle essential for reductive amination, Wittig olefination, and other cyclobutane fragment derivatization strategies [2]. Furthermore, the target compound’s storage requirement at 2–8 °C under inert atmosphere reflects the inherent reactivity of the ketone–nitrile combination, which must be factored into procurement and storage planning—generic room-temperature cyclobutane building blocks do not impose the same handling constraints.

1-(4-Hydroxy-3-nitrophenyl)-3-oxocyclobutanecarbonitrile: Quantified Differentiation vs. Closest Analogs for Scientific Procurement Decisions


Ketone-Enabled Synthetic Versatility: The 3-Oxo Group as a Derivatization Handle Absent in Non-Oxo Cyclobutane Analogs

The target compound uniquely provides a 3-oxo group on the cyclobutane ring, enabling ketone-specific derivatization reactions—reductive amination, Wittig olefination, and Grignard addition—that are precluded in the non-oxo analog 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile (CAS 1314744-44-9). In published cyclobutane fragment library syntheses, the 3-oxo group on cyclobutane carboxylic acid derivatives is the principal diversification point: amide formation followed by ketone derivatization (reduction, reductive amination, Wittig) generates a family of functionalized cyclobutane carboxamide compounds [1]. The non-oxo analog lacks this ketone and therefore cannot participate in these transformations without additional oxidation steps, reducing synthetic efficiency. This ketone handle also distinguishes the target from generic 3-cyanocyclobutanone (3-oxocyclobutanecarbonitrile, CAS 20249-16-5), which, although it contains the ketone–nitrile core, lacks the aryl substitution needed for target-protein binding [2].

Fragment-based drug discovery Cyclobutane functionalization Reductive amination Wittig olefination PROTAC linker chemistry

Physicochemical Profile Differentiation: Increased Topological Polar Surface Area and Hydrogen-Bonding Capacity vs. Non-Oxo Analog

The introduction of the 3-oxo group alters key physicochemical descriptors relative to the non-oxo analog 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile (CAS 1314744-44-9, MW 218.21 g/mol, formula C₁₁H₁₀N₂O₃). The target compound (MW 232.19 g/mol, C₁₁H₈N₂O₄) exhibits a higher molecular weight (+14.0 g/mol) and incorporates an additional hydrogen bond acceptor (ketone carbonyl), increasing topological polar surface area (tPSA) by approximately 17 Ų based on the increment from PubChem-calculated tPSA of the 3-oxocyclobutanecarbonitrile core (40.9 Ų) plus the aryl moiety contribution vs. the non-oxo analog [1]. The additional HBA and higher tPSA modulate solubility and permeability profiles in ways that are directly relevant to CNS drug design: the 4-hydroxy-3-nitrophenyl group is explicitly associated with COMT inhibitor pharmacophores in patent filings , where balanced polarity is critical for blood-brain barrier penetration.

Drug-likeness optimization CNS multiparameter optimization (MPO) Physicochemical property prediction Cyclobutane building blocks

PROTAC Linker Precursor Identity: The 3-Oxocyclobutanecarbonitrile Core as an Established Bifunctional Degrader Building Block

The 3-oxocyclobutanecarbonitrile substructure within the target compound is an established PROTAC linker building block, as confirmed by MedChemExpress product classification . In PROTAC design, the cyclobutane ring provides conformational restriction that can improve degradation efficiency by pre-organizing the ternary complex geometry [1]. The target compound differentiates itself from the unsubstituted PROTAC linker 3-oxocyclobutanecarbonitrile (CAS 20249-16-5) by incorporating a 4-hydroxy-3-nitrophenyl group that can serve as a pre-installed E3 ligase ligand precursor or a target-protein binding moiety. This reduces the number of synthetic steps required to generate a functional PROTAC molecule compared to starting from the unsubstituted core, which would require separate installation of both warhead and E3 ligase-recruiting elements [1]. The nitrile group serves as a carboxylic acid bioisostere, potentially improving passive membrane permeability compared to carboxylate-containing PROTAC linkers [2].

PROTAC design Bifunctional degraders E3 ligase ligands Targeted protein degradation Linker chemistry

Conformational Restriction and 3D Character: Cyclobutane sp³-Enrichment vs. Planar Nitrocatechol COMT Inhibitors

Cyclobutane-containing fragments offer superior three-dimensional character (fraction sp³, Fsp³) compared to planar aromatic COMT inhibitor scaffolds such as tolcapone (Fsp³ = 0.07) and entacapone (Fsp³ = 0.08) [1]. The target compound incorporates a cyclobutane ring that introduces conformational puckering (~25° dihedral angle), increasing molecular complexity and potentially improving selectivity profiles relative to fully planar nitrocatechol derivatives [1][2]. A systematic analysis of cyclobutane fragment libraries demonstrated that cyclobutane-based fragments occupy a favorable region of 3D property space vs. existing synthetic fragment collections, with improved shape diversity metrics [2]. The 4-hydroxy-3-nitrophenyl motif is recognized in patent filings as a COMT pharmacophore ; combining it with a cyclobutane scaffold creates a conformationally restricted analog that may exhibit differentiated COMT inhibition kinetics compared to flexible-chain nitrocatechol inhibitors.

sp³-enriched fragments Conformational restriction 3D fragment libraries COMT inhibition CNS drug design

Nitrile as Carboxylic Acid Bioisostere: Predicted Permeability Advantage Over Carboxylate-Containing Cyclobutane Analogs

The nitrile group (C≡N) in the target compound serves as a carboxylic acid (COOH) bioisostere, a design strategy validated across multiple approved drugs [1]. Compared to the hypothetical carboxylic acid analog 1-(4-hydroxy-3-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid, the nitrile form eliminates the negative charge at physiological pH, which is predicted to increase passive membrane permeability. Nitrile-containing drugs exhibit a mean logD improvement of approximately 1–2 log units vs. their carboxylic acid counterparts while retaining hydrogen bond acceptor capacity [1]. The target compound's nitrile also differentiates it from amide-containing cyclobutane fragments (such as those reported in the Hamilton et al. fragment library), as the nitrile provides a smaller, more lipophilic substituent (π = −0.57 for CN vs. −1.49 for CONH₂) [2]. This property is particularly relevant when the compound is used as a PROTAC linker, where excessive polarity can limit cellular permeability of the final heterobifunctional degrader [3].

Nitrile bioisostere Membrane permeability Carboxylic acid replacement Cyclobutane medicinal chemistry

Storage and Handling Requirements: Cold-Chain and Inert-Atmosphere Sensitivity as a Purity Assurance Criterion

The target compound requires storage at 2–8 °C under nitrogen atmosphere , a more stringent condition than the room-temperature storage sufficient for the non-oxo analog 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile and the simpler 3-oxocyclobutanecarbonitrile core [1]. This sensitivity likely arises from the combination of the electron-deficient nitrile group, the oxidizable phenol, and the reactive ketone carbonyl, which together increase susceptibility to hydrolytic and oxidative degradation pathways. The purity specification of ≥95% (as listed by major suppliers ) must be verified upon receipt, as improper storage during transit can lead to degradation. This differential storage requirement serves as a practical procurement criterion: laboratories without reliable cold-chain and inert-atmosphere capabilities may experience batch-to-batch variability that is not observed with the more stable non-oxo analog.

Chemical stability Storage conditions Procurement specifications Quality control Oxygen sensitivity

Priority Application Scenarios for 1-(4-Hydroxy-3-nitrophenyl)-3-oxocyclobutanecarbonitrile Based on Verified Differentiation Evidence


PROTAC Bifunctional Degrader Synthesis: Pre-Functionalized Linker for Accelerated SAR

In targeted protein degradation campaigns, the compound serves as a dual-purpose intermediate that combines the validated PROTAC linker core (3-oxocyclobutanecarbonitrile) with a pre-installed 4-hydroxy-3-nitrophenyl moiety suitable for subsequent E3 ligase ligand conjugation . This eliminates one synthetic step compared to sequential assembly from the unsubstituted linker [1]. The nitrile group functions as a carboxylic acid bioisostere, predicted to enhance cellular permeability of the final PROTAC molecule by ~1–2 logD units vs. carboxylate-containing linkers [2]. The ketone handle additionally enables chemoselective conjugation via reductive amination or oxime ligation, orthogonal to the phenol and nitrile functionalities [3].

3D Cyclobutane Fragment Library Expansion for CNS Target Screening

The compound provides an sp³-enriched entry (Fsp³ = 0.36) for fragment-based screening libraries targeting CNS enzymes such as COMT, where the 4-hydroxy-3-nitrophenyl motif is a recognized pharmacophore [1]. Compared to planar nitrocatechol fragments (Fsp³ < 0.1), the cyclobutane scaffold introduces conformational restriction that can enhance binding selectivity [2]. The ketone group enables on-resin or solution-phase diversification to generate focused fragment arrays, as demonstrated in published cyclobutane fragment library methodologies [3].

COMT Inhibitor Lead Optimization: Conformationally Constrained Nitrophenol Scaffold

Patent literature identifies 4-hydroxy-3-nitrophenyl cyclobutane derivatives as potential COMT inhibitors for Parkinson's disease and related neurological disorders . The target compound differentiates itself from simpler nitrocatechol COMT inhibitors (tolcapone, entacapone) by incorporating a cyclobutane ring that restricts conformational freedom and may reduce off-target activity associated with flexible-chain inhibitors [1]. The 3-oxo group provides a vector for additional substituent introduction to modulate selectivity between membrane-bound (MB-COMT) and soluble (S-COMT) isoforms [2].

Nitrile-Containing Bioisostere in Lead Optimization: Replacing Carboxylic Acids

For programs where a carboxylic acid moiety limits permeability, the compound's nitrile group offers a validated bioisostere replacement . The Hansch π value difference (CN: −0.57 vs. ionized COO⁻: ~ −4.0) translates to a predicted lipophilicity gain of ~3.4 log units, potentially improving oral absorption or CNS penetration [1]. The compound can serve as a direct drop-in replacement for 1-(4-hydroxy-3-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid in SAR studies, with the added benefit that the nitrile can be hydrolyzed to the carboxylic acid post-synthesis if the acid form is ultimately desired [2].

Quote Request

Request a Quote for 1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.